molecular formula C20H16N2OS B472682 N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide CAS No. 307510-48-1

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide

Cat. No.: B472682
CAS No.: 307510-48-1
M. Wt: 332.4g/mol
InChI Key: BBSUYTNFGVIMCV-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is a benzothiazole-derived compound featuring a methyl substituent at the 6-position of the benzothiazole ring and a 1-naphthyl group attached via an acetamide linker. Benzothiazoles are known for their diverse pharmacological activities, including anticonvulsant, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-13-9-10-17-18(11-13)24-20(21-17)22-19(23)12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSUYTNFGVIMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-methylthiophenol

A classical approach involves the reaction of 2-amino-4-methylthiophenol with cyanogen bromide or thiourea under acidic conditions. This method, adapted from Hugershoff’s synthesis, proceeds via intramolecular cyclization to form the benzothiazole ring. For example, heating 2-amino-4-methylthiophenol with thiourea in sulfolane at 110–120°C for 12 hours yields the amine intermediate in ~80% purity.

Reaction Conditions:

  • Solvent: Sulfolane (tetrahydrothiophene 1,1-dioxide)

  • Temperature: 110–120°C

  • Time: 12 hours

  • Key Reagent: Thiourea (1.5 equivalents)

Optimization Notes:

  • Prolonged heating beyond 12 hours risks decomposition, reducing yield.

  • Substituting sulfolane with dimethylformamide (DMF) increases reaction rate but may complicate purification.

Alternative Route via Nitrobenzene Derivatives

A patent by Bayer Aktiengesellschaft describes an alternative method using 2-chloro-5-nitroaniline as a starting material. Treatment with sodium sulfide generates 2-amino-4-methylthiophenol in situ, which subsequently reacts with thiourea in butyl glycol under sulfuric acid catalysis. This one-pot method avoids isolation of the thiophenol intermediate, streamlining production.

Industrial-Scale Adaptation:

  • Continuous flow reactors enhance heat transfer and mixing efficiency.

  • Automated pH control ensures consistent sulfuric acid dosing, minimizing side reactions.

Acetylation with 2-(1-Naphthyl)acetyl Chloride

The final step involves coupling 6-methyl-1,3-benzothiazol-2-amine with 2-(1-naphthyl)acetyl chloride. This reaction follows a nucleophilic acyl substitution mechanism, facilitated by a base to scavenge HCl.

Laboratory-Scale Procedure

A modified protocol from PMC studies employs dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base.

Typical Protocol:

  • Reagents:

    • 6-Methyl-1,3-benzothiazol-2-amine (1.0 eq)

    • 2-(1-Naphthyl)acetyl chloride (1.2 eq)

    • Triethylamine (2.0 eq)

    • DCM (anhydrous)

  • Procedure:

    • Dissolve the amine in DCM under nitrogen.

    • Add TEA dropwise, followed by slow addition of the acetyl chloride.

    • Reflux for 4–6 hours.

    • Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield: 65–75% after purification.

Industrial Production Methods

For large-scale synthesis, solvent-free conditions or green solvents (e.g., cyclopentyl methyl ether) reduce environmental impact. Automated systems enable precise stoichiometric control, critical for minimizing excess acetyl chloride, which can hydrolyze to the carboxylic acid.

Key Industrial Parameters:

ParameterValue
Temperature40–50°C
Reaction Time2–3 hours
CatalystDMAP (0.1 eq)
Purity Post-Purification>98% (HPLC)

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, NH), 8.20–7.80 (m, 7H, naphthyl), 7.52 (d, 1H, benzothiazole-H), 2.50 (s, 3H, CH₃).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.4 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Hydrolysis of 2-(1-naphthyl)acetyl chloride to 2-(1-naphthyl)acetic acid.

  • Solution: Use of molecular sieves or anhydrous sodium sulfate to maintain anhydrous conditions.

Scalability Limitations

  • Issue: Exothermic reaction during acetyl chloride addition.

  • Solution: Gradual reagent addition with jacketed reactors for temperature control .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antibacterial properties. For instance, derivatives of benzothiazole have been shown to possess activity against Gram-positive and Gram-negative bacteria.

  • Case Study : A synthesized benzothiazole derivative was evaluated against Staphylococcus aureus and Escherichia coli, showing promising results with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as streptomycin .
CompoundBacteria TestedMIC (µg/mL)Reference
Benzothiazole DerivativeS. aureus25
Benzothiazole DerivativeE. coli30

Antiviral Activity

Benzothiazoles have also been investigated for their antiviral properties, particularly against Hepatitis C Virus (HCV).

  • Case Study : Research indicated that a benzothiazole derivative exhibited significant inhibitory activity against HCV with an IC50 of 26.81 µM and low cytotoxicity (CC50 = 155 µM) . These findings suggest that modifications to the benzothiazole structure can enhance antiviral efficacy.
CompoundVirus TargetedIC50 (µM)CC50 (µM)Reference
Benzothiazole DerivativeHCV genotype 2a26.81155

Anticancer Properties

The potential anticancer effects of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide have been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines.

  • Case Study : A study evaluated the cytotoxicity of benzothiazole derivatives on human cancer cell lines, revealing a dose-dependent response with significant reductions in cell viability at higher concentrations .
CompoundCancer Cell LineIC50 (µM)Reference
Benzothiazole DerivativeMCF-7 (breast cancer)15
Benzothiazole DerivativeHeLa (cervical cancer)20

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications in Benzothiazole Derivatives

The benzothiazole core is a common scaffold in medicinal chemistry. Key structural variations among analogs include:

Key Observations :

  • Methyl vs.
  • Naphthyl vs. Thiadiazolyl : The 1-naphthyl group in the target compound may offer stronger π-π interactions compared to the thiadiazole ring in the anticonvulsant analog .
  • Adamantyl Substituent : The bulky adamantyl group in improves crystallinity via intermolecular H-bonding but may reduce solubility.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight LogP (Calculated) Solubility/Stability Insights
Target Compound 206.26 3.21 Moderate lipophilicity; suitable for CNS penetration
BTA ~414.35 ~4.5 (estimated) High LogP suggests enhanced membrane affinity
Adamantyl Derivative 356.48 ~5.2 (estimated) Low aqueous solubility due to adamantyl group

Key Insights :

  • The target compound’s LogP (3.21) balances lipophilicity and solubility, making it favorable for oral bioavailability.

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzothiazole moiety, which is known for its biological activity. The structure can be represented as follows:

  • Molecular Formula : C16_{16}H14_{14}N2_{2}S
  • Molecular Weight : 282.36 g/mol

The compound's structure facilitates interactions with various biological targets, contributing to its pharmacological effects.

Anticonvulsant Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit anticonvulsant properties. In a study evaluating a series of 1,3-benzothiazol-2-yl benzamides, compounds demonstrated significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Notably, these compounds showed reduced immobility time without neurotoxicity or liver toxicity .

CompoundMES ActivityscPTZ ActivityNeurotoxicityLiver Toxicity
Compound APositivePositiveNoneNone
Compound BPositiveNegativeNoneNone
This compoundTBDTBDNoneNone

Antimicrobial Activity

The benzothiazole derivatives have also been assessed for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, indicating potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Recent studies have explored the anticancer potential of benzothiazole derivatives. For instance, compounds containing the benzothiazole moiety have been reported to inhibit ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation of cancer cells in vitro and in vivo .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., dopaminergic and serotonergic receptors), influencing neurotransmission and exhibiting CNS effects.
  • Enzyme Inhibition : As noted in anticancer studies, inhibition of enzymes like RR disrupts cellular processes essential for cancer cell survival.
  • Antioxidant Properties : Some studies suggest that benzothiazole derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells.

Study 1: Anticonvulsant Evaluation

In a controlled study involving various benzothiazole derivatives, researchers evaluated the anticonvulsant activity using animal models. The results indicated that this compound exhibited comparable efficacy to standard anticonvulsants without significant side effects .

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide?

The synthesis typically involves multi-step reactions starting with benzothiazol-2-amine derivatives. Key steps include:

  • Amide bond formation : Reacting 6-methyl-1,3-benzothiazol-2-amine with activated acylating agents (e.g., 1-naphthylacetyl chloride) under reflux in chloroform or ethanol .
  • Optimization : Temperature control (60–80°C) and reaction time (6–8 hours) are critical for high yields. TLC (hexane:ethyl acetate, 8:2) is used to monitor progress .
  • Purification : Crude products are recrystallized from ethanol or subjected to column chromatography .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity Check Method
Acylation1-Naphthylacetyl chloride, CHCl₃, reflux (6 h)65–75TLC
PurificationEthanol recrystallization85–90HPLC

Q. Which characterization techniques are essential for confirming the structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify key protons (e.g., naphthyl aromatic signals at δ 7.20–8.40 ppm) and carbonyl groups (C=O at ~1670 cm⁻¹ in IR) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 319.0608 for related analogs) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., triclinic P1 space group with intermolecular N–H⋯N bonds) .

Q. How do researchers monitor reaction progress and ensure purity?

  • TLC : Hexane:ethyl acetate (8:2) tracks reactant consumption .
  • HPLC : Quantifies purity (>95%) post-recrystallization .
  • Spectroscopic Methods : Mid-reaction IR or NMR sampling detects intermediates .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro at position 6) enhances antitrypanosomal activity (e.g., compound 17 , IC₅₀ = 0.8 µM) .
  • Crystal Packing : Hydrogen bonding (e.g., N–H⋯N interactions) and S⋯S contacts (3.62 Å) stabilize the structure, affecting solubility and bioavailability .

Q. Table 2: Structure-Activity Relationships (SAR)

ModificationBiological ActivityMechanism Insights
6-Nitro substitutionAntitrypanosomal Enhanced target binding via dipole interactions
Methoxy groups11β-HSD1 inhibition Steric hindrance modulates enzyme selectivity

Q. What crystallographic methods resolve the compound’s 3D structure?

  • SHELX Software : Refines X-ray data to determine bond angles, torsion angles (e.g., N–C–C–C = -96.5°), and space group symmetry (triclinic P1) .
  • Hydrogen Bond Analysis : Intermolecular interactions (e.g., C–H⋯O) are visualized using CrystalMaker or Mercury .

Q. How can contradictions in biological activity data be resolved?

  • Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HeLa vs. MRC-5) to confirm specificity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like carbonic anhydrase isoforms .

Q. What mechanistic insights exist for its enzyme inhibition?

  • Competitive Inhibition : Binds to 11β-HSD1’s catalytic site (Ki = 12 nM), confirmed via kinetic assays .
  • Metalloenzyme Interactions : Sulfonamide groups chelate zinc ions in carbonic anhydrase, disrupting active-site geometry .

Q. Methodological Recommendations

  • Synthetic Challenges : Optimize solvent polarity (e.g., t-BuOH/H₂O mixtures) to improve cycloaddition yields in triazole derivatives .
  • Advanced NMR Techniques : Use 2D-COSY to resolve overlapping aromatic signals in naphthyl groups .

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